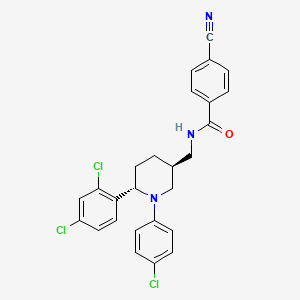
3'-(4-Chlorophenyl)epibatidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(4-Chlorophenyl)epibatidine is a synthetic analogue of epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates anthonyi . Epibatidine and its analogues, including 3’-(4-Chlorophenyl)epibatidine, are known for their high affinity for nicotinic acetylcholine receptors (nAChRs), making them significant in the study of neuropharmacology .
Preparation Methods
The synthesis of 3’-(4-Chlorophenyl)epibatidine involves several steps, starting from 3-(4-chlorophenyl)propanoic acid . The synthetic route typically includes reduction and esterification reactions to form intermediates, followed by substitution reactions in the presence of suitable reagents and conditions . Industrial production methods focus on optimizing these reactions to achieve high yields and purity, ensuring the process is safe and cost-effective .
Chemical Reactions Analysis
3’-(4-Chlorophenyl)epibatidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include methanesulfonates and piperidine derivatives. These reactions often occur under controlled conditions to ensure the desired product is formed.
Scientific Research Applications
3’-(4-Chlorophenyl)epibatidine has several scientific research applications:
Mechanism of Action
3’-(4-Chlorophenyl)epibatidine exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype . This binding leads to the activation of these receptors, which are involved in the transmission of nerve signals. The compound’s high affinity for nAChRs makes it a potent agonist, influencing various physiological processes, including pain perception and movement .
Comparison with Similar Compounds
3’-(4-Chlorophenyl)epibatidine is unique due to its high potency and selectivity for nAChRs compared to other similar compounds . Some similar compounds include:
3’-(3-Dimethylaminophenyl)epibatidine: Known for its partial agonist profile similar to the smoking cessation drug varenicline.
3’-(3-Aminophenyl)epibatidine: A more potent functional agonist and antagonist in various tests.
3’-(3-Fluorophenyl)epibatidine: Exhibits higher potency as an agonist in pharmacological tests.
These comparisons highlight the unique properties of 3’-(4-Chlorophenyl)epibatidine, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H16Cl2N2 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
(1R,2R,4S)-2-[6-chloro-5-(4-chlorophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16Cl2N2/c18-12-3-1-10(2-4-12)15-7-11(9-20-17(15)19)14-8-13-5-6-16(14)21-13/h1-4,7,9,13-14,16,21H,5-6,8H2/t13-,14+,16+/m0/s1 |
InChI Key |
JBYSHMJPLMNRKF-SQWLQELKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



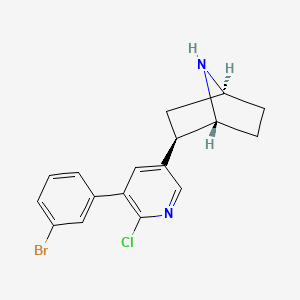
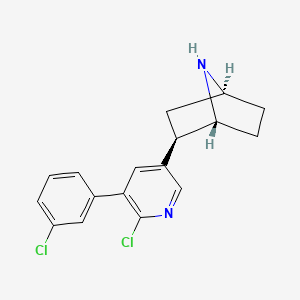
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790568.png)
![(1R,2R,4S)-2-(6-chloro-5-(3-methoxyphenyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B10790575.png)
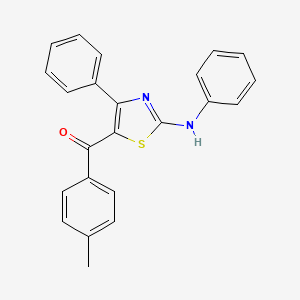
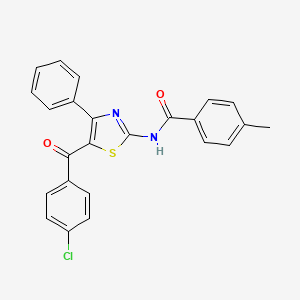
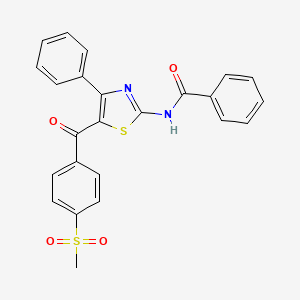
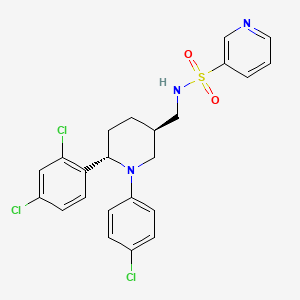
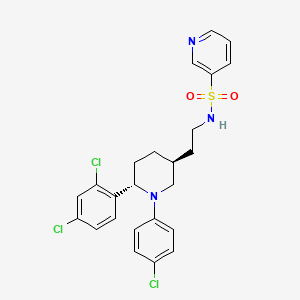
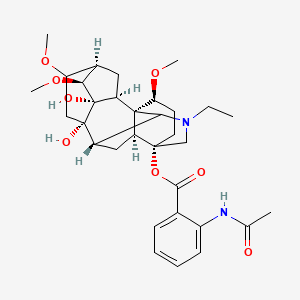

![[4-(Furan-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}-1,3-thiazol-5-yl](phenyl)methanone](/img/structure/B10790644.png)
